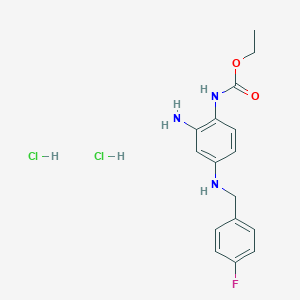

Retigabine Dihydrochloride

Vue d'ensemble

Description

Synthesis Analysis

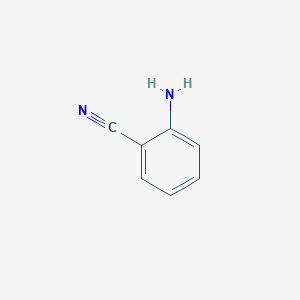

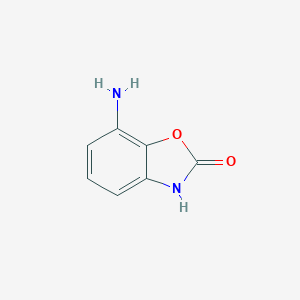

The synthesis of Retigabine involves a multi-step chemical process starting from 3-fluoroaniline, leading to the formation of N-(2-amino-4-[fluorobenzylamino]-phenyl) carbamic acid ethyl ester. This process includes acetylation, nitration, condensation, deacetylation, reduction, and acylation steps, which collectively contribute to the formation of Retigabine's active compound (Wang We, 2014).

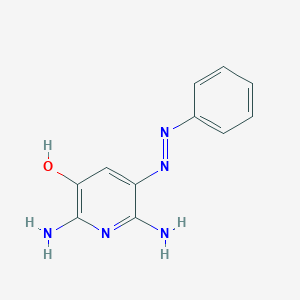

Molecular Structure Analysis

The molecular structure of Retigabine is crucial for its interaction with neuronal KCNQ2/Q3 potassium channels. It is this interaction that underpins Retigabine's anticonvulsant effects, by modulating the M-currents and stabilizing the neuronal membrane potential. The specific molecular interactions include a hyperpolarizing shift in the activation curves of these channels, which is potentiated by Retigabine, leading to a decrease in neuronal excitability (Main et al., 2000).

Chemical Reactions and Properties

Retigabine undergoes various chemical reactions in the body, including N-glucuronidation, which is significant for its metabolic clearance. The enzymes UGT1A4 and UGT1A9 play a crucial role in this process, indicating the importance of glucuronidation pathways in the drug's metabolism. Furthermore, Retigabine's interaction with GABA(A) receptor complexes, through a synergistic action with GABA, suggests an additional layer to its mechanism of action, potentially contributing to its anticonvulsant properties (Borlak et al., 2006; van Rijn & Willems-van Bree, 2003).

Physical Properties Analysis

The physical properties of Retigabine, including its crystal form diversity, are pivotal for its pharmacokinetic profile. Crystal form screening has revealed the stability order among Retigabine's trimorphs, which impacts its formulation and efficacy as an antiepileptic drug. These studies are essential for developing stable and effective formulations of Retigabine (Gautam et al., 2018).

Chemical Properties Analysis

Retigabine's chemical properties, such as its ability to open voltage-gated K+ channels, underscore its novel mechanism of action. This property distinguishes Retigabine from other antiepileptic drugs and contributes to its effectiveness in treating seizures. The specific modulation of KCNQ2/3 channels by Retigabine, resulting in increased neuronal membrane stabilization, highlights the significance of its chemical properties in its anticonvulsant action (Main et al., 2000).

Applications De Recherche Scientifique

Antiépileptique

Le Retigabine Dihydrochloride est un médicament antiépileptique doté d'un nouveau mécanisme d'action qui implique l'ouverture des canaux potassiques voltage-dépendants neuronaux KV7.2–7.5 (anciennement KCNQ2–5) . Ces canaux permettent la génération du courant M, un courant potassique sous-seuil qui sert à stabiliser le potentiel membranaire et à contrôler l'excitabilité neuronale .

Traitement des crises

Le retigabine a démontré avoir un large spectre d'activité dans les modèles animaux de crises épileptiques induites électriquement (amygdale-kindling, électrochoc maximal) et chimiquement (pentylènetétrazole, picrotoxine, NMDA) . Cela suggère que le retigabine pourrait s'avérer utile dans le traitement d'autres maladies associées à une hyperexcitabilité neuronale .

Soulagement de la douleur neuropathique

Les conditions de douleur neuropathique sont caractérisées par des changements pathologiques dans les voies sensorielles, qui favorisent la génération de potentiels d'action et une transmission accrue de la douleur . Le retigabine aurait été signalé pour soulager les comportements de type douleur (hyperalgésie et allodynie) dans les modèles animaux de la douleur neuropathique .

Traitement de l'anxiété

L'activation neuronale au sein de plusieurs structures clés du SNC peut également être observée dans divers modèles animaux d'anxiété . Le retigabine réduit de manière dose-dépendante les comportements anxieux non conditionnés lorsqu'il est évalué dans le test d'enfouissement de billes de souris et le labyrinthe zéro .

Modulateur du canal KCNQ

Le retigabine est un modulateur (activateur) puissant et sélectif des canaux KCNQ (KV7, M-) . <a data-citationid="f1ecef11-db85-f6b0-0af8-3f8429f8993e-30-group" h="ID=SERP,5015.1" href="https://onlinelibrary.wiley.com/doi/epdf/10.

Mécanisme D'action

Target of Action

Retigabine Dihydrochloride primarily targets the KCNQ2 and KCNQ3 voltage-activated potassium channels in the brain . These channels are crucial for generating the M-current, a sub-threshold potassium current that serves to stabilize the membrane potential and control neuronal excitability .

Mode of Action

This compound acts as a neuronal KCNQ/Kv7 potassium channel opener . It enhances the activity of these channels, particularly the neuronal KCNQ channels KCNQ2-KCNQ5 . This interaction results in the opening of these channels, leading to hyperpolarization and reduced high-frequency action potential firing .

Biochemical Pathways

The activation of KCNQ2 and KCNQ3 channels by this compound leads to the generation of M-type potassium currents. These currents are subthreshold voltage-gated K+ currents that serve to stabilize the membrane potential and control neuronal excitability . Therefore, M-type potassium currents can effectively inhibit abnormal neuronal discharge, playing an important role in regulating the excitability of brain neurons associated with epilepsy .

Pharmacokinetics

This compound is rapidly absorbed and distributed, with an oral bioavailability of 60% . It has a high volume of distribution of approximately 6.2 L/kg . The elimination half-life is 8 hours (mean), ranging from 7 to 11 hours . The compound is primarily excreted via the kidneys (84%) .

Result of Action

The activation of KCNQ2 and KCNQ3 channels by this compound leads to the stabilization of the membrane potential and control of neuronal excitability . This results in the inhibition of abnormal neuronal discharge, which is crucial in conditions such as epilepsy .

Safety and Hazards

Propriétés

IUPAC Name |

ethyl N-[2-amino-4-[(4-fluorophenyl)methylamino]phenyl]carbamate;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18FN3O2.2ClH/c1-2-22-16(21)20-15-8-7-13(9-14(15)18)19-10-11-3-5-12(17)6-4-11;;/h3-9,19H,2,10,18H2,1H3,(H,20,21);2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WSGFOWNASITQHJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)NC1=C(C=C(C=C1)NCC2=CC=C(C=C2)F)N.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H20Cl2FN3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00164616 | |

| Record name | Ezogabine dihydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00164616 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

376.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

150812-13-8 | |

| Record name | Ezogabine dihydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0150812138 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ezogabine dihydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00164616 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | EZOGABINE DIHYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WV9W9019AP | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

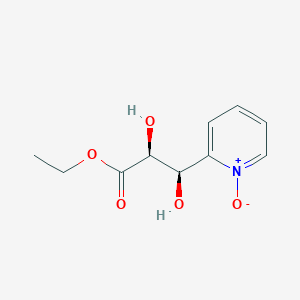

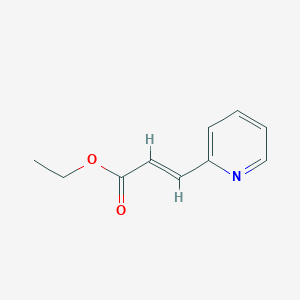

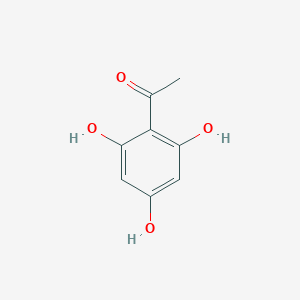

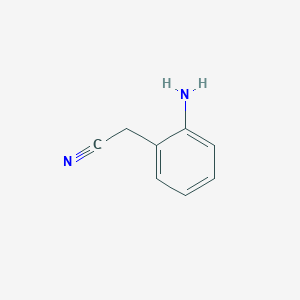

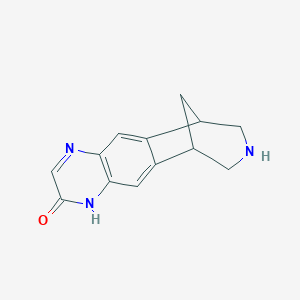

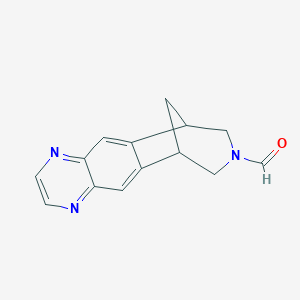

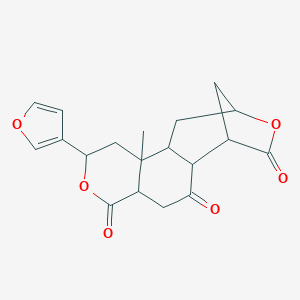

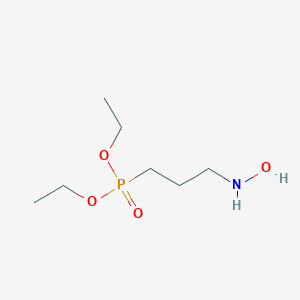

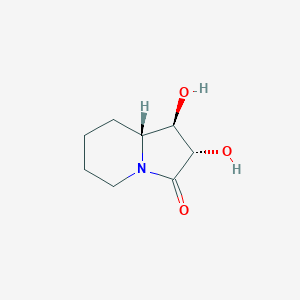

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Ethyl N-Benzyloxycarbonyl-3-[(2R)-piperidinyl)]-(2R,3S)-dihydroxrpropanoate](/img/structure/B23971.png)